Anzemet

Cardiac safety QTc prolongation Network meta-analysis

Dolasetron's unique prodrug activation via carbonyl reductase yields hydrodolasetron with 50-fold greater 5-HT3 affinity than the parent compound. Its CYP2D6-cleared metabolite enables differentiated drug-drug interaction and pharmacogenomic studies. Lyophilized powder provides 36-month stability at -20°C, reducing requalification burden. Clinically, the 350 µg/kg IV dose offers cost-effective pediatric PONV prophylaxis equivalent to ondansetron 100 µg/kg with lower institutional acquisition costs. Pre-treatment ECG screening for QTc prolongation risk is mandated per FDA cardiovascular safety warnings. Ideal reference standard for comparative 5-HT3 antagonist pharmacology.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 139014-62-3
Cat. No. B8814610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnzemet
CAS139014-62-3
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2
InChIKeyUKTAZPQNNNJVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Anzemet (Dolasetron) Procurement Guide: 5-HT3 Antagonist Selection for Nausea and Vomiting Management


Anzemet (dolasetron mesylate, CAS 139014-62-3) is a pseudopelletierine-derived selective serotonin 5-HT3 receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [1]. Dolasetron functions as a prodrug that is rapidly converted in vivo by carbonyl reductase to its major active metabolite, hydrodolasetron, which exhibits a 50-fold greater affinity for the 5-HT3 receptor than the parent compound and is responsible for the majority of its pharmacological activity [2]. The compound is commercially available in both intravenous and oral formulations, with a patent landscape that has largely expired, enabling generic sourcing options [3].

Why Anzemet Cannot Be Interchanged with Other 5-HT3 Antagonists Without Risk Adjustment


Despite belonging to the same 5-HT3 receptor antagonist class, dolasetron exhibits distinct pharmacological and safety characteristics that preclude simple therapeutic substitution with ondansetron, granisetron, or palonosetron. Dolasetron's unique prodrug activation pathway via carbonyl reductase, its specific CYP2D6-mediated clearance of the active metabolite hydrodolasetron, and its differential cardiac safety profile—particularly regarding QTc prolongation—create clinically meaningful distinctions that affect patient selection, dosing strategies, and monitoring requirements [1]. Notably, the FDA has issued specific cardiovascular safety warnings for dolasetron that do not apply uniformly across all first-generation 5-HT3 antagonists, and dolasetron's metabolite-driven pharmacology results in a distinct drug-drug interaction profile compared to direct-acting agents [2].

Quantitative Differentiation Evidence for Anzemet Relative to 5-HT3 Antagonist Comparators


QTc Prolongation Risk: Dolasetron + Dexamethasone Versus Ondansetron + Dexamethasone

Dolasetron, when co-administered with dexamethasone, is associated with a significantly higher risk of QTc prolongation compared to ondansetron plus dexamethasone. This represents the most robustly quantified safety differentiation among first-generation 5-HT3 antagonists [1]. The FDA has consequently restricted the use of injectable dolasetron for CINV prophylaxis due to cardiovascular safety concerns, while maintaining oral formulations for select indications [2].

Cardiac safety QTc prolongation Network meta-analysis Chemotherapy-induced nausea and vomiting

CYP2D6-Mediated Drug-Drug Interaction Potential: Dolasetron Active Metabolite Versus Direct-Acting 5-HT3 Antagonists

The active metabolite hydrodolasetron (red-dolasetron) is a competitive inhibitor of CYP2D6 with an IC50 value of 70 µM. Critically, this IC50 is two orders of magnitude (100-fold) above the maximum plasma concentrations achieved in humans following therapeutic dosing [1]. This pharmacokinetic feature distinguishes dolasetron from other indole-containing 5-HT3 antagonists such as ondansetron and tropisetron, both of which undergo more extensive CYP2D6-mediated metabolism and may exhibit different drug-drug interaction liabilities [2]. Hydrodolasetron clearance is primarily CYP2D6-dependent, with minor CYP3A4 contribution [3].

Drug-drug interactions CYP2D6 Pharmacokinetics Cytochrome P450

Pediatric Postoperative Vomiting Prophylaxis: Dolasetron Dose-Finding and Cost Comparison with Ondansetron

A randomized double-blinded dose-ranging study established that dolasetron 350 µg/kg IV provides equivalent antiemetic efficacy and patient satisfaction scores to the FDA-approved ondansetron dose of 100 µg/kg IV for postoperative vomiting prophylaxis in children undergoing ambulatory surgery [1]. Importantly, lower dolasetron doses (45 µg/kg and 175 µg/kg) were inferior to both the 350 µg/kg dose and ondansetron 100 µg/kg, establishing a clear dose-response threshold [2]. Institutional cost modeling indicated lower costs associated with dolasetron 350 µg/kg compared to ondansetron for managing postoperative vomiting [1].

Pediatric anesthesiology Postoperative nausea and vomiting Dose-ranging study Pharmacoeconomics

Comparative Efficacy in Highly Emetogenic Chemotherapy: Dolasetron, Granisetron, and Ondansetron Equivalence

In head-to-head comparative studies, intravenous dolasetron 1.8 mg/kg demonstrated equivalent antiemetic efficacy to both intravenous granisetron 3 mg and intravenous ondansetron 32 mg for preventing acute emesis following highly emetogenic chemotherapy [1]. A meta-analysis comparing ondansetron versus dolasetron across three studies confirmed equivalence in acute chemotherapy-induced emesis prevention [2]. The complete suppression of vomiting was achieved in approximately 50% of patients receiving highly emetogenic cisplatin-containing chemotherapy with single intravenous dolasetron doses [3].

Chemotherapy-induced nausea and vomiting Highly emetogenic chemotherapy Cisplatin Comparative efficacy

Delayed CINV Efficacy: Palonosetron Superiority Over Dolasetron in Phase III Head-to-Head Trial

A Phase III single-dose trial directly compared palonosetron, a second-generation 5-HT3 antagonist, with dolasetron for the prevention of CINV following moderately emetogenic chemotherapy. While both agents showed equivalent efficacy for acute CINV prevention, palonosetron was superior to dolasetron for the prevention of delayed CINV, with comparable safety profiles [1]. A pooled analysis of Phase III studies confirmed that palonosetron is more effective than older 5-HT3 receptor antagonists, including dolasetron, for controlling CINV in the delayed and overall post-chemotherapy periods [2].

Delayed chemotherapy-induced nausea and vomiting Palonosetron Moderately emetogenic chemotherapy Phase III clinical trial

Formulation Stability: Dolasetron Lyophilized Powder Long-Term Storage Versus Solution Limitations

Dolasetron mesylate in lyophilized powder form demonstrates extended stability of 36 months when stored desiccated at -20°C, providing a substantial shelf-life advantage for inventory management and procurement planning [1]. However, once reconstituted in solution, stability decreases markedly, with recommended use within 1–3 months at -20°C to prevent potency loss, and avoidance of multiple freeze-thaw cycles . Diluted dolasetron for clinical intravenous administration is stable for 24 hours at room temperature under normal lighting conditions and up to 48 hours under refrigeration [2].

Stability studies Lyophilized formulation Shelf-life Reconstituted solution stability

Evidence-Based Application Scenarios for Anzemet in Clinical and Research Settings


Cost-Conscious Pediatric Postoperative Vomiting Prophylaxis Programs

Healthcare systems and ambulatory surgery centers with high-volume pediatric surgical caseloads should prioritize dolasetron 350 µg/kg IV over ondansetron 100 µg/kg IV for postoperative vomiting prophylaxis. This recommendation is supported by direct head-to-head evidence demonstrating equivalent antiemetic efficacy and patient satisfaction with lower institutional costs for dolasetron-based protocols [1]. Implementation requires adherence to the specific 350 µg/kg dose threshold, as lower doses (≤175 µg/kg) provide inferior protection. This scenario is particularly relevant for formulary committees seeking cost-reduction opportunities without compromising pediatric patient outcomes.

Acute-Phase CINV Management Where Cardiac Risk Stratification Permits

Dolasetron remains a viable option for acute chemotherapy-induced nausea and vomiting prevention (first 24 hours post-chemotherapy) in patients without cardiovascular risk factors. Evidence confirms equivalent efficacy to granisetron 3 mg and ondansetron 32 mg following highly emetogenic chemotherapy [2]. However, the significantly elevated QTc prolongation risk (OR 2.94 versus ondansetron + dexamethasone) mandates pre-treatment ECG screening, electrolyte correction, and exclusion of patients with congenital long-QT syndrome, hypokalemia, hypomagnesemia, or concomitant QTc-prolonging medications [3]. This scenario is most applicable in institutions with established cardiac safety monitoring protocols.

Pharmacokinetic and Drug-Drug Interaction Research Models Requiring Controlled CYP2D6 Variables

Research studies investigating CYP2D6-mediated drug-drug interactions or pharmacogenomic effects on antiemetic response may select dolasetron as a comparator agent due to its well-characterized metabolic pathway. The active metabolite hydrodolasetron exhibits competitive CYP2D6 inhibition with an IC50 (70 µM) two orders of magnitude above therapeutic plasma levels, providing a quantifiable safety margin [4]. Additionally, hydrodolasetron exposure increases approximately threefold in CYP2D6 poor metabolizers, offering a tractable model for studying genotype-phenotype relationships in antiemetic pharmacology [5]. This scenario supports basic and translational pharmacology research rather than routine clinical procurement.

Long-Term Inventory Planning for Research Compound Libraries with Lyophilized Stability Advantage

Research institutions and compound management facilities seeking to maintain 5-HT3 antagonist reference standards for extended periods should procure dolasetron in lyophilized powder form, which demonstrates 36-month stability when stored desiccated at -20°C [6]. This extended shelf-life reduces requalification frequency and procurement administrative burden compared to compounds with shorter stability profiles. However, laboratory SOPs must explicitly address the limited stability of reconstituted solutions (1–3 months at -20°C) and the prohibition on repeated freeze-thaw cycling to maintain experimental reproducibility [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anzemet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.